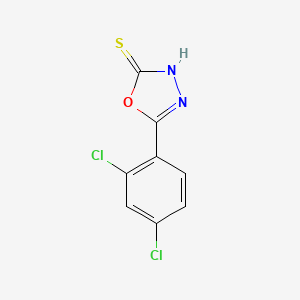

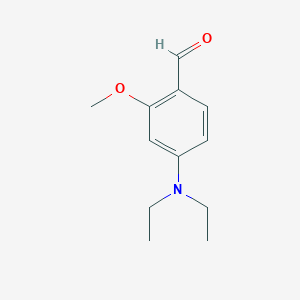

![molecular formula C15H8N2OS2 B1298450 Bis(benzo[d]thiazol-2-yl)methanone CAS No. 4464-60-2](/img/structure/B1298450.png)

Bis(benzo[d]thiazol-2-yl)methanone

描述

Bis(benzo[d]thiazol-2-yl)methanone is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The compound has been explored for its photochromic properties, crystal structure, and potential biological activities, including anti-mycobacterial properties .

Synthesis Analysis

The synthesis of bis(benzo[d]thiazol-2-yl)methanone and its derivatives has been achieved through different methods. One approach involves the reaction of benzotriazole with phosgene or triphosgene to produce bis(1H-benzotriazol-1-yl)methanone, which can be further modified to obtain the desired bis(benzo[d]thiazol-2-yl)methanone structure . Another method reported the synthesis of benzothiazolamine-based bisthiourea precursors, which were then cyclized into symmetrical bis methyl 2-[3-(benzothiazol-2-yl)-2-terephthaloyl-bis-4-oxo-thiazolidin-5-ylidene]acetates .

Molecular Structure Analysis

The molecular structure of bis(benzo[d]thiazol-2-yl)methanone has been characterized using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. The crystal structure analysis has revealed similarities in the conformation of the ketone group and interplanar angles when compared to other related compounds . Additionally, DFT calculations have shown good agreement between theoretical and experimental values, providing insights into the conformational dynamics of the molecule .

Chemical Reactions Analysis

Bis(benzo[d]thiazol-2-yl)methanone can participate in various chemical reactions due to its reactive carbonyl group. It has been used as a precursor for the preparation of ureas, amides, and nitriles. The compound's reactivity has been exploited in the synthesis of novel compounds with potential biological applications . Furthermore, the compound's derivatives have been used as catalysts in the benzoin condensation, highlighting the versatility of the bis(benzo[d]thiazol-2-yl)methanone scaffold in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(benzo[d]thiazol-2-yl)methanone include its melting point, solubility, and stability. The compound is reported to be a white solid with a melting point of 182-184°C and is soluble in THF, CH2Cl2, and most polar solvents. It is sensitive to moisture and requires careful handling and storage to prevent hydrolysis . The stability of related calcium-bound pyrazolyl-substituted methanides has been studied, indicating that the crystalline compound is stable if air and moisture are strictly excluded .

科学研究应用

1. Anti-tubercular Compounds

- Application Summary: Benzothiazole derivatives, including Bis(benzo[d]thiazol-2-yl)methanone, have been synthesized and studied for their anti-tubercular activity . These compounds have shown promising in vitro and in vivo activity against M. tuberculosis .

- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

- Results: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

2. Crystal Structure Analysis

- Application Summary: The crystal structure of Bis(benzo[d]thiazol-2-yl)methanone has been analyzed .

- Methods of Application: The crystal structure was determined using X-ray diffraction .

- Results: The crystal structure data, including atomic coordinates and displacement parameters, were reported .

3. Enzyme Inhibition

- Application Summary: Benzothiazole derivatives have been studied for their potential to inhibit enzymes such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) .

- Methods of Application: Antioxidant activities were performed by adopting a DPPH radical assay, and an in vitro enzyme inhibition assay was performed .

- Results: The results of these assays were not specified in the source .

4. Antioxidant and Anti-inflammatory Activities

- Application Summary: Thiazole derivatives, including Bis(benzo[d]thiazol-2-yl)methanone, have been found to exhibit antioxidant and anti-inflammatory activities .

- Methods of Application: The antioxidant activities were performed by adopting a DPPH radical assay, and an in vitro enzyme inhibition assay was performed .

- Results: The specific results of these assays were not specified in the source .

5. Antimicrobial and Antifungal Activities

- Application Summary: Thiazole derivatives have shown antimicrobial and antifungal activities .

- Methods of Application: The antimicrobial and antifungal activities were evaluated using standard microbiological techniques .

- Results: The specific results of these assays were not specified in the source .

6. Antiviral Activities

- Application Summary: Thiazole derivatives have been found to exhibit antiviral activities .

- Methods of Application: The antiviral activities were evaluated using standard virological techniques .

- Results: The specific results of these assays were not specified in the source .

7. Analgesic Activities

- Application Summary: Thiazole derivatives, including Bis(benzo[d]thiazol-2-yl)methanone, have been found to exhibit analgesic activities .

- Methods of Application: The analgesic activities were evaluated using standard pharmacological techniques .

- Results: The specific results of these assays were not specified in the source .

8. Anticonvulsant Activities

- Application Summary: Thiazole derivatives have shown anticonvulsant activities .

- Methods of Application: The anticonvulsant activities were evaluated using standard neurological techniques .

- Results: The specific results of these assays were not specified in the source .

9. Neuroprotective Activities

安全和危害

Safety data sheets recommend avoiding breathing mist, gas or vapours of Bis(benzo[d]thiazol-2-yl)methanone . Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

属性

IUPAC Name |

bis(1,3-benzothiazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8N2OS2/c18-13(14-16-9-5-1-3-7-11(9)19-14)15-17-10-6-2-4-8-12(10)20-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMKKZCKMXLQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)C3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347539 | |

| Record name | Bis(benzo[d]thiazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(benzo[d]thiazol-2-yl)methanone | |

CAS RN |

4464-60-2 | |

| Record name | Bis(benzo[d]thiazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

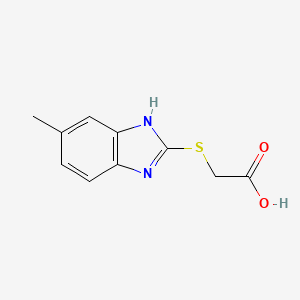

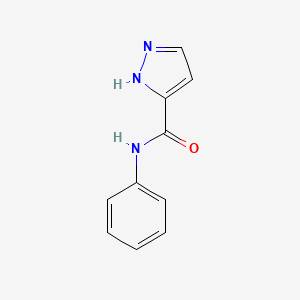

![6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298398.png)